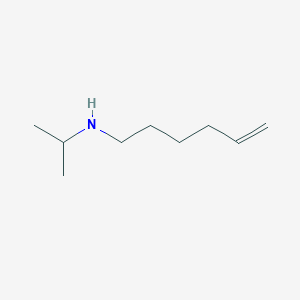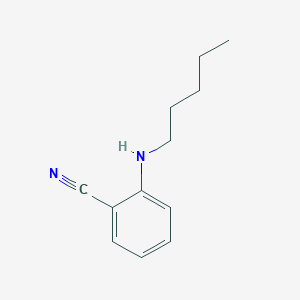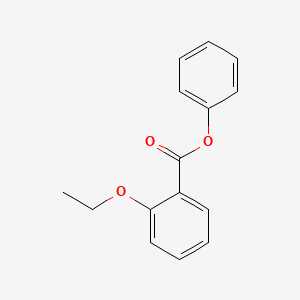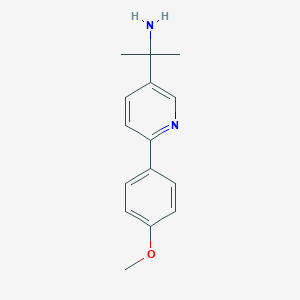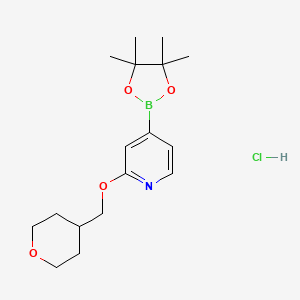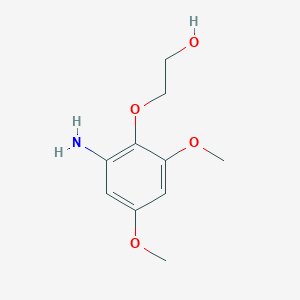
2-(2-Amino-4,6-dimethoxyphenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4,6-dimethoxyphenoxy)ethanol is an organic compound with the molecular formula C10H15NO4 It is characterized by the presence of an amino group, two methoxy groups, and a phenoxyethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,6-dimethoxyphenoxy)ethanol typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide in the presence of a base to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then subjected to nitration followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-4,6-dimethoxyphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyethanol derivatives.
Aplicaciones Científicas De Investigación
2-(2-Amino-4,6-dimethoxyphenoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-4,6-dimethoxyphenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating enzyme activities or binding to receptors, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-Dimethoxyphenoxy)ethanol: Lacks the amino group, making it less reactive in certain biochemical applications.
2-(2-(Dimethylamino)ethoxy)ethanol:
2-(2-(2-amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol:
Uniqueness
2-(2-Amino-4,6-dimethoxyphenoxy)ethanol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
2-(2-amino-4,6-dimethoxyphenoxy)ethanol |
InChI |
InChI=1S/C10H15NO4/c1-13-7-5-8(11)10(15-4-3-12)9(6-7)14-2/h5-6,12H,3-4,11H2,1-2H3 |
Clave InChI |
UINGBHXOVUFQIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)OCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


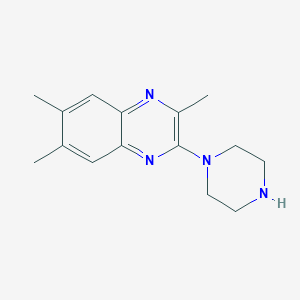
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)


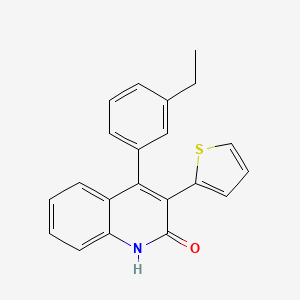
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)
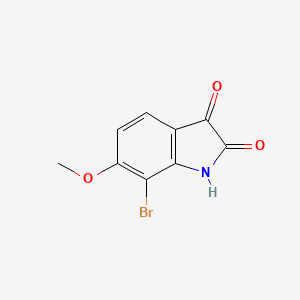
![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)
